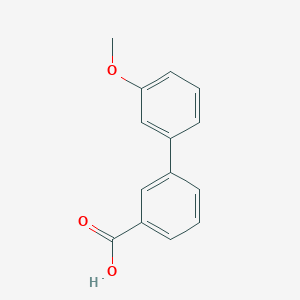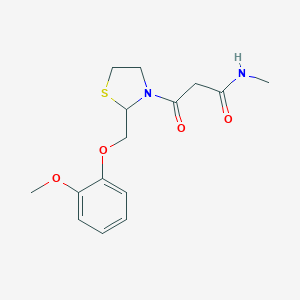
2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide, also known as MPMD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MPMD belongs to the class of thiazolidinedione derivatives, which are known for their antidiabetic and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide involves the activation of PPARγ, which regulates the expression of genes involved in glucose and lipid metabolism. 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide binds to the ligand-binding domain of PPARγ and induces a conformational change that allows the receptor to interact with coactivators and initiate gene transcription. This leads to increased insulin sensitivity, glucose uptake, and lipid metabolism in various tissues.
Biochemical and Physiological Effects:
2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide has been shown to have several biochemical and physiological effects, including increased insulin sensitivity, glucose uptake, and lipid metabolism. The compound has also been found to have anti-inflammatory and anticancer properties. 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide has several advantages for lab experiments, including its high potency and specificity for PPARγ activation. The compound has also been shown to have low toxicity and good pharmacokinetic properties. However, the synthesis of 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide is a multi-step process that requires specialized equipment and expertise. The compound is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide. One potential application of the compound is in the treatment of type 2 diabetes. 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide has been shown to improve insulin sensitivity and glucose uptake in animal models, and further studies are needed to evaluate its efficacy and safety in humans. The compound also has potential applications in the treatment of inflammation and cancer, and further research is needed to explore its mechanisms of action and therapeutic potential in these areas. Additionally, the development of new synthesis methods and analogs of 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide could lead to the discovery of more potent and selective PPARγ agonists.
Méthodes De Synthèse
The synthesis of 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide involves the reaction of 2-methoxyphenol with chloromethyl methyl ether to obtain 2-(2-methoxyphenoxy)methyl ether. This intermediate is then reacted with N-methyl-3-oxobutanamide in the presence of a base to obtain 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide. The synthesis of 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide is a multi-step process that requires careful control of reaction conditions to obtain the desired product in high yield and purity.
Applications De Recherche Scientifique
2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide has been extensively studied for its potential applications in the treatment of various diseases. The compound has been shown to possess antidiabetic, anti-inflammatory, and anticancer properties. 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide has been found to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose homeostasis and lipid metabolism. Activation of PPARγ by 2-((2-Methoxyphenoxy)methyl)-N-methyl-beta-oxo-3-thiazolidinepropanamide leads to increased insulin sensitivity and glucose uptake in adipose tissue and skeletal muscles, which can help in the management of type 2 diabetes.
Propriétés
Numéro CAS |
161364-71-2 |
|---|---|
Formule moléculaire |
C15H20N2O4S |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-N-methyl-3-oxopropanamide |
InChI |
InChI=1S/C15H20N2O4S/c1-16-13(18)9-14(19)17-7-8-22-15(17)10-21-12-6-4-3-5-11(12)20-2/h3-6,15H,7-10H2,1-2H3,(H,16,18) |
Clé InChI |
ZUMOVYQJSPCYPF-UHFFFAOYSA-N |
SMILES |
CNC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC |
SMILES canonique |
CNC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC |
Synonymes |
3-Thiazolidinepropanamide, 2-((2-methoxyphenoxy)methyl)-N-methyl-beta- oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



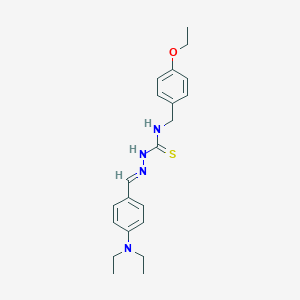
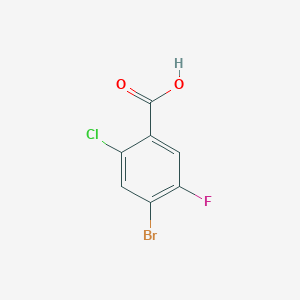
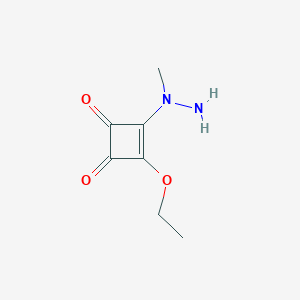
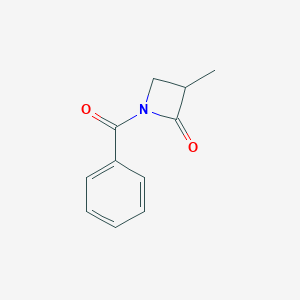

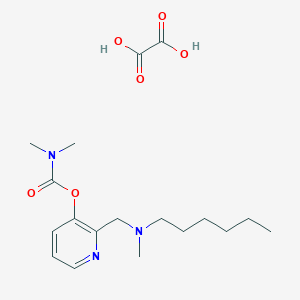


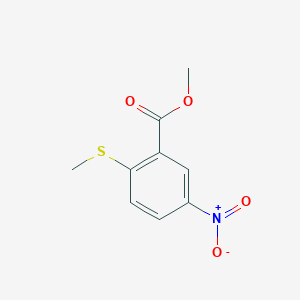
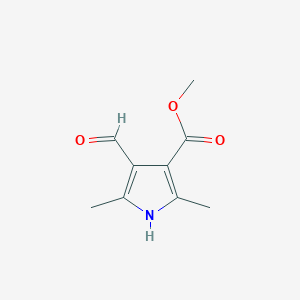
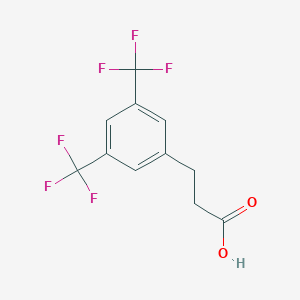
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B65206.png)
